Cas no 6089-04-9 (2-(2-Propynyloxy)tetrahydropyran)

2-(2-Propynyloxy)tetrahydropyran is a versatile heterocyclic compound featuring a tetrahydropyran ring substituted with a propynyloxy group. This structure imparts reactivity suitable for various synthetic applications, particularly in organic synthesis and pharmaceutical intermediates. The propynyl moiety enables click chemistry and other alkyne-based transformations, while the tetrahydropyran ring enhances stability and solubility in organic solvents. Its balanced reactivity makes it useful in protecting group strategies and as a building block for complex molecular architectures. The compound is typically handled under inert conditions due to its sensitivity to moisture and air. Its well-defined reactivity profile ensures reproducibility in synthetic workflows.
2-(2-Propynyloxy)tetrahydropyran structure
6089-04-9 structure
Product Name:2-(2-Propynyloxy)tetrahydropyran
CAS No:6089-04-9
MF:C8H12O2
MW:140.1797
MDL:MFCD00006604
CID:504500
PubChem ID:98609
Update Time:2025-06-13

2-(2-Propynyloxy)tetrahydropyran Chemical and Physical Properties

Names and Identifiers

    • 2-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran
    • Tetrahydro-2-(2-Propynyloxy)-2H-Pyran
    • 2-(2-Propynyloxy)tetrahydropyran
    • 2-(prop-2-ynyloxy)-tetrahydro-2H-pyran
    • 2H-Pyran, tetrahydro-2-(2-propyn-1-yloxy)-
    • 2-(2-Propynyloxy)tetrahydro-2H-pyran
    • 2-prop-2-ynoxyoxane
    • Tetrahydro-2-(2-propynyloxy)pyran
    • Tetrahydropyran-2-yloxypropyne
    • Tetrahydropyranyl propargyl ether
    • 2-Propargyloxane
    • 2-(Propargyloxy)tetrahydropyran
    • Propargyl 2-tetrahydropyranyl ether
    • 2H-Pyran, tetrahydro-2-(2-propynyloxy)-
    • Propargyl alcohol tetrahydropyranyl ether
    • 3-(2'-Tetrahydropyranyloxy)propyne
    • 2-Propynyl 2-pyranyl ether
    • 1-(2'-Tetrahydropyranyloxy)-2-propyne
    • 2-(prop-2-ynyloxy)tetrahydro-2H-pyran
    • propargyl tetrahydropyranyl ether
    • HQAXHIGPGBPPFU-UHFFFAOYSA-N
    • 3-(Tetrahyd
    • pent-4-ynoic acid
    • TETRAHYDRO-2-(2-PROPYNYLOXY)-2H-PYRAN, 9 8%
    • 2-Propynyl tetrahydro-2H-pyran-2-yl ether
    • 2-prop-2-ynyloxytetrahydropyran
    • HQAXHIGPGBPPFU-UHFFFAOYSA-
    • EINECS 228-027-5
    • SY050753
    • 2-tetrahydropyranyl propargyl ether
    • NS00044303
    • tetrahydro-2-(2-propinyloxy)-2H-pyran
    • Propargyl (tetrahydro-2H-pyran-2-yl) ether
    • 3-(Tetrahydro-2-pyranyloxy)propyne
    • EN300-133583
    • 3-tetrahyropyranyloxy-1-propyne
    • J-800374
    • Tetrahydro-2-(2-propynyloxy)2H-pyran
    • InChI=1/C8H12O2/c1-2-6-9-8-5-3-4-7-10-8/h1,8H,3-7H2
    • DB-053733
    • MFCD00006604
    • 2-prop-2-ynyloxy-tetrahydropyran
    • AKOS015837584
    • tetrahydro-2-(2-propynyloxy)-2H-pyrane
    • SCHEMBL79105
    • tetrahydro -2-(2-propynyloxy)-2H-pyran
    • 2-propargyloxytetrahydropyran
    • CS-0038687
    • 2-(prop-2-yn-1-yloxy)oxane
    • NSC152714
    • NSC 152714
    • 2-(2-propinyloxy)tetrahydro-2H-pyrane
    • P1624
    • AI3-30238
    • 3-(2-tetrahydropyranyloxy)-1-propyne
    • Tetrahydro-2-(2-propyn-1-yloxy)-2H-pyran
    • 2-(2-propynyloxy)-tetrahydropyran
    • THPO-CH2C=CH
    • DTXSID601016042
    • 3-[(tetrahydro-2H-pyran-2-yl)oxy]1-propyne
    • 3-(tetrahydropyran-2-yloxy)-1-propyne
    • 2-Prop-2-ynyloxy-tetrahydro-pyran
    • NSC-152714
    • 6089-04-9
    • 3-tetrahydropyranyloxy-1-propyne
    • propargyl alcohol tetrahydropyranylether
    • 3-tetrahydropyranyloxy--1-propyne
    • 3-(tetrahydro-2H-pyran-2-yloxy)-1-propyne
    • 2-Propynyl tetrahydro-2H-pyran-2-yl ether #
    • Tetrahydro-2-(2-propynyloxy)-2H-pyran, 98%
    • 3,4,5,6-tetrahydro-2-(2-propynyloxy)-2H-pyran
    • 2-prop-2-ynoxy-tetrahydro-pyran
    • prop-2-ynyl tetrahydropyranyl ether
    • (RS)-tetrahydro-2-(2-propynyloxy)-2H-pyran
    • MDL: MFCD00006604
    • Inchi: 1S/C8H12O2/c1-2-6-9-8-5-3-4-7-10-8/h1,8H,3-7H2
    • InChI Key: HQAXHIGPGBPPFU-UHFFFAOYSA-N
    • SMILES: O1C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])OC([H])([H])C#C[H]

Computed Properties

  • Exact Mass: 140.08400
  • Monoisotopic Mass: 140.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 18.5

Experimental Properties

  • Color/Form: Colorless to Yellow Liquid
  • Density: 0.997 g/mL at 25 °C(lit.)
  • Boiling Point: 65°C/9mmHg(lit.)
  • Flash Point: Fahrenheit: 138.2 ° f
    Celsius: 59 ° c
  • Refractive Index: n20/D 1.458(lit.)
  • Solubility: Slightly soluble (12 g/l) (25 º C),
  • PSA: 18.46000
  • LogP: 1.16280
  • Solubility: Not determined

2-(2-Propynyloxy)tetrahydropyran Security Information

2-(2-Propynyloxy)tetrahydropyran Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(2-Propynyloxy)tetrahydropyran Pricemore >>

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2-(2-Propynyloxy)tetrahydropyran Production Method

2-(2-Propynyloxy)tetrahydropyran Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:6089-04-9)2-(2-Propynyloxy)tetrahydropyran
Order Number:A832941
Stock Status:in Stock
Quantity:500g/1000g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:30
Price ($):302.0/603.0
Email:sales@amadischem.com

Additional information on 2-(2-Propynyloxy)tetrahydropyran

Recent Advances in the Application of 2-(2-Propynyloxy)tetrahydropyran (CAS 6089-04-9) in Chemical Biology and Pharmaceutical Research

The compound 2-(2-Propynyloxy)tetrahydropyran (CAS 6089-04-9) has recently emerged as a versatile building block in medicinal chemistry and chemical biology research. This heterocyclic ether derivative, featuring both a tetrahydropyran ring and a propargyl ether moiety, has demonstrated significant potential in drug discovery and bioconjugation applications. Recent studies have highlighted its unique reactivity profile, particularly in click chemistry reactions and as a precursor for more complex molecular architectures.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of 2-(2-Propynyloxy)tetrahydropyran as a key intermediate in the synthesis of novel antiviral agents. The researchers utilized the compound's propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to generate triazole-containing derivatives with potent activity against RNA viruses. The tetrahydropyran moiety was found to significantly improve the pharmacokinetic properties of the resulting compounds, particularly in terms of metabolic stability and oral bioavailability.

In the field of targeted drug delivery, a recent breakthrough published in Bioconjugate Chemistry (2024) demonstrated the application of 6089-04-9 in antibody-drug conjugate (ADC) development. The compound's dual functionality allowed for efficient conjugation to both monoclonal antibodies (through the propargyl group) and cytotoxic payloads (via the tetrahydropyran oxygen), resulting in ADCs with improved stability and therapeutic index. This approach addressed previous challenges with linker stability in physiological conditions.

Structural biology studies have also benefited from this compound's unique properties. A Nature Chemical Biology paper (2023) reported the use of 2-(2-Propynyloxy)tetrahydropyran as a cryoprotectant and crystallization enhancer for membrane proteins. The compound's amphiphilic nature and ability to form stable hydrogen bonds with protein surfaces led to improved diffraction quality in X-ray crystallography studies of G protein-coupled receptors (GPCRs).

The pharmaceutical industry has shown increasing interest in this compound's potential. Patent applications filed in 2024 by several major pharmaceutical companies disclose novel synthetic routes to 6089-04-9 with improved yields and scalability. These developments suggest that 2-(2-Propynyloxy)tetrahydropyran may soon transition from a research tool to a key intermediate in commercial drug production.

Ongoing research is exploring additional applications of this versatile compound, including its use in PROTAC (proteolysis targeting chimera) design and as a building block for DNA-encoded chemical libraries. The compound's balanced lipophilicity (LogP ~1.2) and molecular weight (140.18 g/mol) make it particularly suitable for these emerging drug discovery approaches. Future studies are expected to further elucidate its potential in addressing current challenges in drug development.

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(CAS:6089-04-9)2-(2-Propynyloxy)tetrahydropyran
A832941
Purity:99%/99%
Quantity:500g/1000g
Price ($):302.0/603.0
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